![molecular formula C8H5NOS B588575 Benzo[d]thiazole-7-carbaldehyde CAS No. 144876-37-9](/img/structure/B588575.png)

Benzo[d]thiazole-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

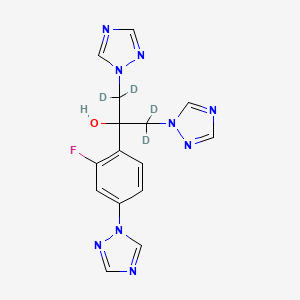

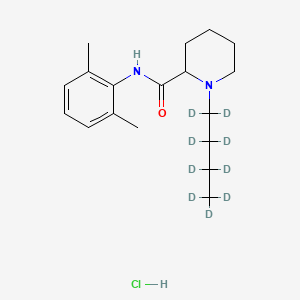

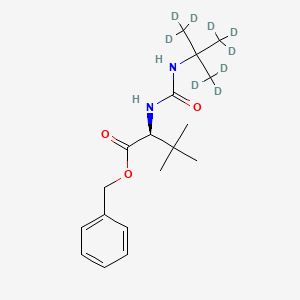

Benzo[d]thiazole-7-carbaldehyde, also known as 7-Benzothiazolecarboxaldehyde, is a chemical compound with the molecular formula C8H5NOS . It is used for research and development purposes .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives, including Benzo[d]thiazole-7-carbaldehyde, involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazole-7-carbaldehyde consists of a benzene ring fused with a thiazole ring . The molecular weight of the compound is 163.20 g/mol . The InChIKey of the compound is GRXZDXCWBKCRMW-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Physical And Chemical Properties Analysis

Benzo[d]thiazole-7-carbaldehyde has a molecular weight of 163.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 163.00918496 g/mol . The Topological Polar Surface Area of the compound is 58.2 Ų .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including those of Benzo[d]thiazole-7-carbaldehyde, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Green Chemistry

Benzothiazoles, including Benzo[d]thiazole-7-carbaldehyde, have played an important role in the field of green chemistry . They have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Medicinal Chemistry

Benzothiazole compounds have a wide range of biological activities and are of great pharmaceutical value . They have been found to have anti-cancer, anti-bacterial, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .

Enzyme Inhibitors

Some benzothiazole compounds have shown notable α-glucosidase and urease inhibitory properties .

Analgesic and Anti-Inflammatory Activities

Certain benzothiazole compounds have demonstrated significant analgesic and anti-inflammatory activities .

Fluorescence Materials and Electroluminescent Devices

Benzothiazole compounds are widely used as fluorescence materials and in electroluminescent devices due to their highly pharmaceutical and biological activity .

Mechanism of Action

While the specific mechanism of action for Benzo[d]thiazole-7-carbaldehyde is not mentioned in the retrieved papers, benzothiazoles are generally known for their high biological and pharmacological activity . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Safety and Hazards

When handling Benzo[d]thiazole-7-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name |

1,3-benzothiazole-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZDXCWBKCRMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668498 |

Source

|

| Record name | 1,3-Benzothiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144876-37-9 |

Source

|

| Record name | 1,3-Benzothiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)